脱氧熊果苷

描述

Deoxyarbutin, a novel skin whitening agent, was synthesized by removing hydroxyl groups from the glucose side-chain of arbutin. This compound shows significant potential as a safer alternative to traditional skin whitening agents like hydroquinone and arbutin, due to its more potent inhibition of tyrosinase activity, which is a key enzyme in melanin synthesis. However, its thermolability in aqueous solutions presents challenges for its stability and efficacy in cosmetic and pharmaceutical applications (Chao-Hsun Yang et al., 2010).

Synthesis Analysis

Deoxyarbutin is synthesized through a specific reaction that involves the removal of hydroxyl groups from the glucose side-chain of arbutin, resulting in a compound that exhibits greater inhibition of tyrosinase activity. This synthesis not only highlights its potential as a skin whitening agent but also underscores the need for innovative approaches to improve its thermal stability for broader application (Chao-Hsun Yang et al., 2010).

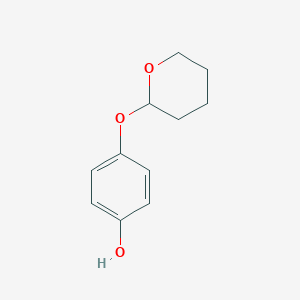

Molecular Structure Analysis

The molecular structure of deoxyarbutin, characterized by the presence of a tetrahydro-2H-pyran-2-yl)oxy]phenol moiety, plays a crucial role in its function as a tyrosinase inhibitor. This structural feature is responsible for its potent inhibitory effect on melanin synthesis, making it a promising candidate for cosmetic and pharmaceutical formulations aimed at skin lightening and the treatment of hyperpigmentation disorders.

Chemical Reactions and Properties

Deoxyarbutin demonstrates a significant inhibitory effect on tyrosinase, an enzyme critical to melanin production. This inhibition is a direct result of its molecular structure, which competes with the natural substrate of tyrosinase. Its chemical properties, however, include a notable thermolability in aqueous solutions, leading to a decomposition into hydroquinone, a compound with known safety concerns. This aspect necessitates careful formulation to ensure stability and efficacy (Chih-Chien Lin et al., 2011).

Physical Properties Analysis

The physical properties of deoxyarbutin, particularly its solubility and stability in various formulations, are crucial for its application in cosmetics and pharmaceuticals. Studies have shown that an anhydrous emulsion system can significantly enhance the stability of deoxyarbutin, providing a viable pathway for its use in skin-lightening products. This stability is influenced by the composition of the inner hydrophilic phase of formulations, which can affect the degradation rate of deoxyarbutin at different temperatures (Chih-Chien Lin et al., 2011).

Chemical Properties Analysis

The chemical properties of deoxyarbutin, including its reactivity and degradation pathways, are essential considerations for its formulation and use. Its propensity to degrade into hydroquinone under certain conditions poses a challenge, necessitating the development of formulations that can stabilize the compound and reduce the risk of producing potentially harmful degradation products. Research into the stability of deoxyarbutin in anhydrous emulsion systems represents a significant step forward in addressing these challenges, enabling its safer use in skin-lightening and depigmenting applications (Chih-Chien Lin et al., 2011).

科研应用

抑制黑色素生成:脱氧熊果苷显示出在抑制黑色素生成的关键步骤中具有潜力,使其成为治疗黄褐斑的可能替代品,(Sardana & Ghunawat, 2015)。

美白肌肤:它被确认为一种新型酪氨酸酶抑制剂,在美白肌肤和改善色素沉着病变方面具有显著功效,而不会诱导产生活性氧或细胞凋亡 (Boissy et al., 2005)。另一项研究证实了它在有效抑制BTYR活性和减少黑色素含量方面的作用 (Wang et al., 2022)。

安全性和功效:脱氧熊果苷被认为是一种安全有效的皮肤美白替代品,具有强效的酪氨酸酶抑制作用,较小的细胞毒性,以及一定的抗氧化潜力 (Hu et al., 2009)。

微乳应用:当脱氧熊果苷存在于微乳中时,显示出比其游离形式更好的抗黑色素生成活性,有可能取代氢醌治疗皮肤色素沉着疾病 (Chang et al., 2021)。

催化和抑制:在结构上,脱氧熊果苷既作为酪氨酸酶的抑制剂,又作为底物,氧化形成的邻二酚到醌 (García-Jiménez et al., 2017)。

抗肿瘤活性:有趣的是,脱氧熊果苷还表现出对黑色素瘤的抗肿瘤活性,通过p38介导的线粒体相关凋亡途径抑制细胞增殖和转移 (Ma et al., 2017)。

未来方向

To enhance the stability of deoxyarbutin in formulations, researchers are investigating the use of anhydrous emulsion systems . The results of these studies will be beneficial when using deoxyarbutin in cosmetics and medicines in the future . Deoxyarbutin has the potential to be a safe and effective depigmenting agent and to be an effective alternative to hydroquinoid .

性质

IUPAC Name |

4-(oxan-2-yloxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11-12H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBCWCDNXDKFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968728 | |

| Record name | 4-[(Oxan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deoxyarbutin | |

CAS RN |

53936-56-4 | |

| Record name | Tetrahydropyranyloxy phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053936564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(Oxan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(oxan-2-yloxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROPYRANYLOXY PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG969BY5EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

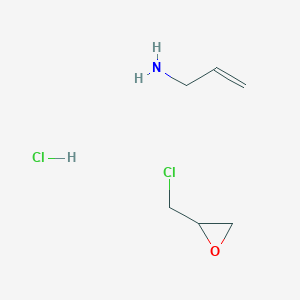

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。